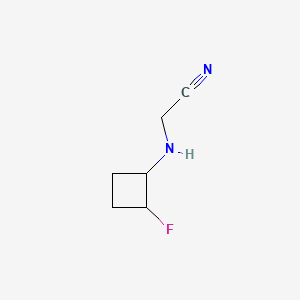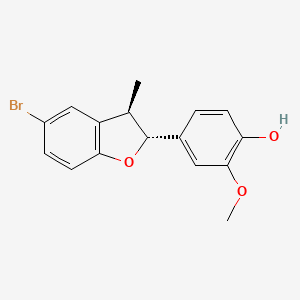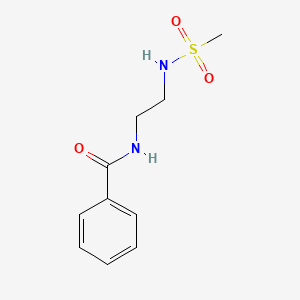
n-(2-(Methylsulfonamido)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(Methylsulfonamido)ethyl)benzamide: is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse biological activities. This compound features a benzamide core with a methylsulfonamidoethyl substituent, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Methylsulfonamido)ethyl)benzamide typically involves the reaction of benzoyl chloride with 2-(methylsulfonamido)ethylamine. The reaction is carried out in an organic solvent such as dichloromethane, with sodium hydroxide as a base to facilitate the reaction . The reaction conditions include stirring the mixture at room temperature for a specified period, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of eco-friendly solvents and catalysts can be explored to make the process more sustainable .
化学反应分析
Types of Reactions: N-(2-(Methylsulfonamido)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonamido group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to introduce substituents on the benzene ring.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzamides
科学研究应用
Chemistry: N-(2-(Methylsulfonamido)ethyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions between small molecules and proteins. It can act as a ligand in binding studies and help elucidate the mechanisms of enzyme inhibition.
Medicine: this compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
作用机制
The mechanism of action of N-(2-(Methylsulfonamido)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
相似化合物的比较
- N-(2-(Diethylamino)ethyl)-4-(methylsulfonamido)benzamide
- N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide
Comparison: N-(2-(Methylsulfonamido)ethyl)benzamide is unique due to its specific substituent groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities. For instance, the presence of the methylsulfonamido group can enhance its solubility and stability, making it more suitable for certain applications .
属性
分子式 |
C10H14N2O3S |
|---|---|
分子量 |
242.30 g/mol |
IUPAC 名称 |
N-[2-(methanesulfonamido)ethyl]benzamide |
InChI |
InChI=1S/C10H14N2O3S/c1-16(14,15)12-8-7-11-10(13)9-5-3-2-4-6-9/h2-6,12H,7-8H2,1H3,(H,11,13) |
InChI 键 |
YZDRXVYGVQOHOS-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)NCCNC(=O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


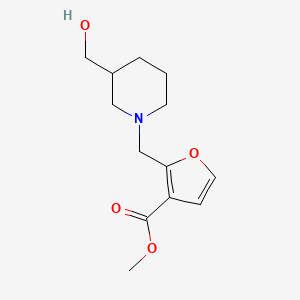
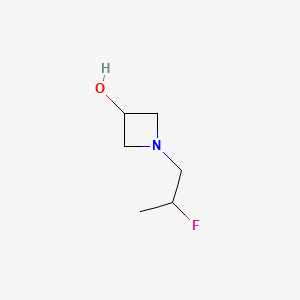
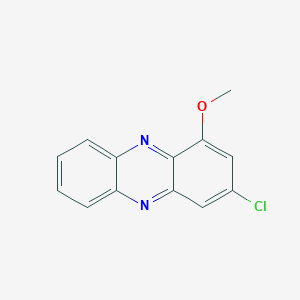

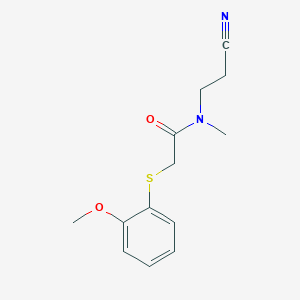
![[2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14901586.png)
![3-[(3',5'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14901591.png)
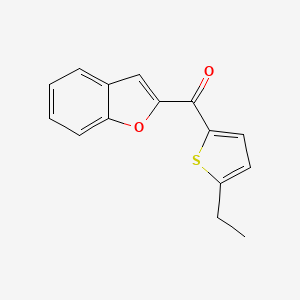
![2-(8,11-Dioxadispiro[3.2.47.24]tridecan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14901611.png)

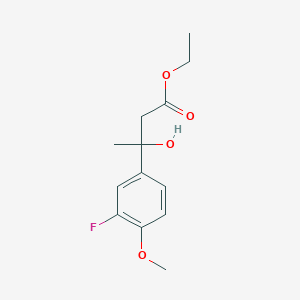
![tert-butyl 4-chloro-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-12-carboxylate](/img/structure/B14901622.png)
